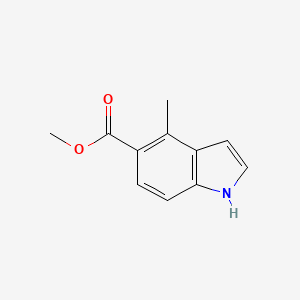
6-Piperidin-1-ylpyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Piperidin-1-ylpyridine-3-carbonyl chloride is a heterocyclic compound that contains both a piperidine ring and a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-1-ylpyridine-3-carbonyl chloride typically involves the reaction of 6-Piperidin-1-ylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
6-Piperidin-1-ylpyridine-3-carboxylic acid+SOCl2→6-Piperidin-1-ylpyridine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Piperidin-1-ylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed back to the carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed under acidic or basic conditions to facilitate the conversion.
Reduction: The reduction reaction is carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
Applications De Recherche Scientifique
6-Piperidin-1-ylpyridine-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Biological Research: It is employed in the synthesis of bioactive molecules that can be used to study cellular processes and molecular interactions.
Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Piperidin-1-ylpyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the piperidine and pyridine rings allows for strong binding interactions with these targets, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Piperidin-1-ylpyridine-3-ylboronic acid: This compound contains a boronic acid group instead of an acyl chloride group. It is used in cross-coupling reactions and as a building block for the synthesis of complex molecules.
2-Piperidin-1-ylpyrimidin-5-ylboronic acid: Similar to the above compound but with a pyrimidine ring. It is used in medicinal chemistry for the development of kinase inhibitors.
6-Pyrrolidin-1-ylpyridine-3-boronic acid: Contains a pyrrolidine ring instead of a piperidine ring. It is used in the synthesis of bioactive molecules.
Uniqueness
6-Piperidin-1-ylpyridine-3-carbonyl chloride is unique due to the presence of the acyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
690632-02-1 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
6-piperidin-1-ylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C11H13ClN2O/c12-11(15)9-4-5-10(13-8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clé InChI |
GKXSFDLAHHKIQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)

![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)



![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)
